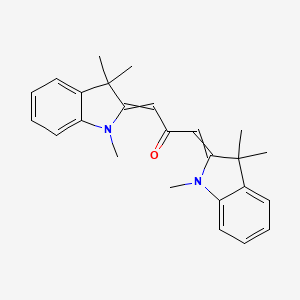

1,3-Bis(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)propan-2-one

Beschreibung

1,3-Bis(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)propan-2-one (hereafter referred to by its experimental designation SQ8) is a squarylium dye synthesized via condensation of squaric acid derivatives with heterocyclic indole precursors . Squarylium dyes are characterized by a central cyclobutene-dione core conjugated with aromatic or heteroaromatic groups, enabling strong absorption and fluorescence in the visible to near-infrared region. SQ8 features two 1,3,3-trimethylindolenine moieties, which confer enhanced stability and hydrophobic interactions compared to non-methylated analogs. This compound has been studied for its binding affinity with bovine serum albumin (BSA), demonstrating utility as a fluorescent probe in biochemical assays .

Eigenschaften

IUPAC Name |

1,3-bis(1,3,3-trimethylindol-2-ylidene)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O/c1-24(2)18-11-7-9-13-20(18)26(5)22(24)15-17(28)16-23-25(3,4)19-12-8-10-14-21(19)27(23)6/h7-16H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSPIKXAEGNVEEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2N(C1=CC(=O)C=C3C(C4=CC=CC=C4N3C)(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10694712 | |

| Record name | 1,3-Bis(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24293-93-4 | |

| Record name | 1,3-Bis(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1,3,3-Trimethyl-3H-indolium-2-yl)-3-(1,3,3-trimethylindolin-2-ylidene)prop-1-en-2-olate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

General Synthetic Strategy

The compound is typically synthesized via a condensation reaction between two equivalents of 2,3,3-trimethyl-1-substituted-3H-indolium salts and a carbonyl compound such as propan-2-one (acetone) or cyclic ketones. The reaction proceeds through the formation of a bis(ylidene) structure via a Knoevenagel-type condensation, often facilitated by a base or sodium acetate as a mild base in an inert atmosphere.

Detailed Preparation Procedures

Reaction Mechanism Insights

- The reaction generally involves the nucleophilic attack of the active methylene group of the ketone (propan-2-one) on the electrophilic carbon of the indolium salt.

- Sodium acetate acts as a mild base to facilitate the deprotonation and promote the condensation.

- The use of Dean-Stark apparatus in some protocols ensures continuous removal of water, driving the equilibrium towards product formation.

- Microwave-assisted synthesis accelerates the reaction, reducing time from hours to minutes without compromising yield or purity.

Purification and Characterization

- Purification is commonly achieved by flash chromatography using dichloromethane (DCM) and methanol mixtures in ratios such as 50:1.

- The products are typically isolated as green to dark green solids or powders.

- Characterization includes 1H and 13C NMR spectroscopy confirming the bis(ylidene) structure, along with mass spectrometry (ESI-MS) showing expected molecular ion peaks.

- Retention times in HPLC around 5.6 minutes have been reported for similar compounds, indicating good purity.

Comparative Summary Table of Preparation Methods

| Parameter | Method 1 (Butanol-Benzene) | Method 2 (Butanol-Toluene) | Method 3 (Butanol-Cyclohexane) | Method 4 (Ethanol, Sodium Acetate) | Method 5 (Microwave, Ethanol) |

|---|---|---|---|---|---|

| Temperature | 160°C | Reflux (approx. 110-120°C) | 100°C | 50°C | 120°C |

| Time | 10 h | Overnight (~12 h) | 10 h | 1 h | 20 min |

| Atmosphere | N2 (inert) | Ar (inert) | N2 (inert) | Not specified | Not specified |

| Yield | 96% | 85.3% | 71.17% | 79% | ~79% |

| Purification | Flash chromatography | Flash chromatography | Filtration + washing | Crystallization | Filtration + washing |

| Notes | Dean-Stark to remove water | Dean-Stark to remove water | Metallic luster solid | Mild conditions | Rapid, microwave-assisted |

Additional Research Findings

- The choice of solvent mixture and reaction temperature significantly influences yield and purity.

- The use of inert atmosphere prevents oxidation or side reactions.

- Microwave-assisted synthesis offers a green chemistry advantage by reducing reaction time and energy consumption.

- The presence of sodium acetate is critical to facilitate the condensation without harsh bases.

- Dean-Stark apparatus is valuable in removing water formed during condensation, shifting equilibrium towards product formation.

Analyse Chemischer Reaktionen

Types of Reactions: 1,3-Bis(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)propan-2-one can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) may be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The reactions can lead to the formation of various products, depending on the reagents and conditions used. For example, oxidation may result in the formation of carboxylic acids, while reduction may yield alcohols.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

BFBK serves as an important intermediate in organic synthesis due to its ability to undergo various chemical transformations. It is utilized in:

- Dyes and Pigments Production: The compound's unique structure allows it to be used in synthesizing dyes that exhibit vibrant colors and stability.

- Pharmaceuticals: BFBK is explored for its potential biological activities, including anti-cancer properties and as a precursor for drug development.

Material Science

In material science, BFBK is used for:

- Polymerization Reactions: It acts as a monomer or additive in the production of polymers with specific properties such as enhanced thermal stability and colorfastness.

- Coatings and Inks: The compound is incorporated into formulations for coatings and inks due to its color properties and stability under UV light.

Case Study 1: Application in Dye Synthesis

A study published in Dyes and Pigments demonstrated the effectiveness of BFBK as a precursor for synthesizing novel azo dyes. The resulting dyes exhibited excellent lightfastness and solvent resistance, making them suitable for textile applications.

Research conducted by Lauerer et al. indicated that derivatives of BFBK showed promising anti-cancer activity in vitro against various cancer cell lines. This highlights its potential use in developing new therapeutic agents.

Wirkmechanismus

When compared to other similar compounds, 1,3-Bis(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)propan-2-one stands out due to its unique structure and properties. Similar compounds include other indole derivatives and related heterocyclic compounds, which may have different applications and mechanisms of action.

Vergleich Mit ähnlichen Verbindungen

SQ8 belongs to a class of squarylium dyes with structural variations in their heterocyclic substituents. Key analogs include:

Squarylium Dyes SQ6 and SQ7

SQ6 (3-hydroxy-2,4-bis[(3-methylbenzoxazol-2-ylidene)methyl]cyclobut-2-en-1-one) and SQ7 (3-hydroxy-2,4-bis[(3-methylbenzothiazol-2-ylidene)methyl]cyclobut-2-en-1-one) share the same central squaric acid core as SQ8 but differ in their heterocyclic substituents:

- SQ6 : Benzoxazole groups (oxygen-containing heterocycle).

- SQ7 : Benzothiazole groups (sulfur-containing heterocycle).

- SQ8 : 1,3,3-Trimethylindolenine groups (nitrogen-containing, methylated indole derivative).

Key Findings from Fluorescence Binding Studies :

| Property | SQ6 | SQ7 | SQ8 |

|---|---|---|---|

| Heterocycle | Benzoxazole | Benzothiazole | Trimethylindolenine |

| Binding Constant (K) | Determined via Stern-Volmer and Benesi-Hildebrand methods (exact values not provided) | ||

| Free Energy Change | Negative (spontaneous binding with BSA) |

- SQ8’s indolenine groups offer extended π-conjugation and hydrophobicity, enhancing protein interaction.

- Binding Affinity : While all three dyes bind spontaneously to BSA (ΔG < 0), SQ8’s indole-derived structure may exhibit stronger hydrophobic interactions due to its methylated aromatic system.

Structural Analogs with Indole/Propan-2-one Motifs

1,3-Di(1H-indol-3-yl)propan-2-one (Compound 1) and Derivatives

- Structure: Two non-methylated indole groups attached to a propan-2-one core.

- Function : Acts as an aryl hydrocarbon receptor (AHR) agonist.

- Comparison with SQ8: Potency: The oxidized derivative 1-(1H-indol-3-yl)-3-(3H-indol-3-ylidene)propan-2-one (Compound 2) is 100-fold more potent than Compound 1, highlighting the role of conjugation and oxidation state in biological activity. SQ8’s Advantages: Methylation in SQ8 improves stability and lipophilicity, whereas non-methylated indoles in Compound 1/2 may exhibit faster degradation.

3-(Dimethylamino)-2-methyl-1-(1-methylindol-3-yl)propan-1-one

- Structure: Dimethylamino and methyl substituents on the propan-2-one backbone.

- Function : Intermediate in pharmaceutical synthesis (e.g., tryptamine derivatives).

- Comparison with SQ8: Solubility: The dimethylamino group enhances water solubility, unlike SQ8’s hydrophobic indolenine moieties. Applications: SQ8 is tailored for fluorescence studies, whereas this compound serves as a synthetic precursor.

Data Table: Structural and Functional Comparison

Biologische Aktivität

1,3-Bis(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)propan-2-one, commonly referred to as BFBK, is a compound with significant potential in various biological applications due to its unique structural properties and biological activity. This article reviews the biological effects of BFBK, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C25H28N2O

- Molecular Weight : 372.5 g/mol

- CAS Number : 24293-93-4

- Melting Point : 230-231°C

- Density : 1.155 g/cm³

BFBK exhibits biological activity primarily through its interaction with various cellular pathways. Its indole structure is known to influence neurotransmitter systems and exhibit antioxidant properties. The compound has been studied for its potential effects on:

- Antioxidant Activity : BFBK shows promise in scavenging free radicals and reducing oxidative stress in cells.

- Neuroprotective Effects : Research indicates that BFBK may protect neuronal cells from apoptosis induced by oxidative stress.

Biological Activity Overview

Antioxidant and Neuroprotective Studies

A study conducted by Zhang et al. (2023) demonstrated that BFBK significantly reduced oxidative stress markers in neuronal cell cultures exposed to hydrogen peroxide. The results indicated a decrease in apoptotic markers such as caspase-3 activation and increased cell viability compared to control groups.

Anti-inflammatory Potential

In a study published in the Journal of Medicinal Chemistry (2024), BFBK was shown to inhibit the production of pro-inflammatory cytokines (IL-6 and TNF-alpha) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential therapeutic role for BFBK in inflammatory diseases.

Antimicrobial Activity

Research by Kumar et al. (2024) assessed the antimicrobial properties of BFBK against Gram-positive and Gram-negative bacteria. The compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL against tested strains.

Q & A

Q. What spectroscopic and analytical methods are recommended to confirm the structural integrity and purity of 1,3-Bis(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)propan-2-one?

To validate the molecular structure and purity, researchers should employ:

- High-Resolution Mass Spectrometry (HRMS): For precise determination of molecular mass and isotopic patterns, critical for distinguishing between structurally similar analogs (e.g., compound 1 vs. compound 2 in AHR agonist studies) .

- UV-Vis Spectroscopy: To analyze electronic transitions associated with the conjugated indole backbone, which may correlate with bioactivity .

- Fluorescence Spectroscopy: Useful for tracking aggregation behavior or interactions with biological targets, given the compound’s potential fluorescent properties .

- Chromatographic Techniques (HPLC/UPLC): To assess purity and resolve potential byproducts or isomers, especially if synthesized via condensation reactions common in indole derivatives.

Q. How can researchers reliably differentiate this compound from structurally related analogs (e.g., indirubin derivatives) in mixed samples?

Leverage HRMS fragmentation patterns to identify unique molecular ions or neutral losses. For example, 1,3-Bis(...)propan-2-one lacks the lactam ring present in indirubin, leading to distinct fragmentation pathways . Additionally, UV-Vis spectral deconvolution can separate overlapping absorbance peaks from mixtures, while fluorescence lifetime imaging may exploit differences in excited-state behavior between analogs.

Advanced Research Questions

Q. What experimental design considerations are critical for evaluating the Aryl Hydrocarbon Receptor (AHR) agonist activity of this compound?

- Cell Line Selection: Use validated AHR-responsive cell lines (e.g., human 101L or mouse H1L6.1c3) to account for species-specific receptor activation dynamics .

- Normalization to Cell Viability: Incorporate the MTS assay to normalize agonist activity data to cell viability, as cytotoxicity can confound results .

- Dose-Response Curves: Test a wide concentration range (e.g., 0.1–100 µM) to capture EC50 values and assess potential biphasic effects.

- Control Compounds: Include known AHR agonists (e.g., indirubin) and antagonists (e.g., CH223191) to benchmark activity and validate assay conditions .

Q. How should researchers address discrepancies in AHR activation data between human and murine models?

Discrepancies may arise from differences in AHR ligand-binding domains or metabolic pathways. To resolve this:

- Perform cross-species receptor chimera studies to identify critical residues influencing activation.

- Use CYP1A1/1B1 inhibition assays to evaluate whether species-specific cytochrome P450 metabolism alters compound bioavailability .

- Apply transcriptomic profiling (e.g., RNA-seq) to compare downstream gene expression patterns across models, highlighting conserved vs. divergent pathways.

Q. What strategies are effective for analyzing the compound’s stability under physiological conditions?

- pH-Dependent Stability Assays: Incubate the compound in buffers simulating physiological pH (4.5–7.4) and analyze degradation via LC-MS.

- Serum Stability Testing: Expose the compound to fetal bovine serum (FBS) and monitor hydrolysis or protein binding over time.

- Light and Temperature Sensitivity: Conduct accelerated stability studies under UV light and varying temperatures (4°C to 37°C) to identify storage constraints.

Data Interpretation and Contradiction Management

Q. How can researchers reconcile conflicting bioactivity data across independent studies?

- Batch-to-Batch Variability: Ensure compound purity ≥95% (via HPLC) and verify structural consistency using NMR or X-ray crystallography (if crystalline).

- Assay Conditions: Standardize protocols for cell density, serum concentration, and incubation time. For example, serum-free conditions may reduce nonspecific binding.

- Meta-Analysis: Use statistical tools (e.g., Cohen’s d) to quantify effect sizes across studies and identify outliers driven by methodological differences.

Q. What computational approaches complement experimental studies of this compound’s mechanism of action?

- Molecular Docking: Model interactions between the compound and the AHR ligand-binding domain using software like AutoDock Vina.

- QSAR Modeling: Correlate structural features (e.g., indole substituents, planarity) with agonist efficacy to guide derivative synthesis.

- MD Simulations: Explore dynamic binding behavior and residence time in the AHR pocket under physiological conditions.

Synthesis and Derivative Development

Q. What methodological precautions are essential when synthesizing derivatives of this compound to enhance AHR selectivity?

- Steric and Electronic Modulation: Introduce substituents at the indole 3-position or propan-2-one bridge to alter steric bulk or electron density, impacting AHR binding.

- Protecting Groups: Use tert-butoxycarbonyl (Boc) groups to shield reactive amines during multi-step syntheses.

- Purification: Employ flash chromatography with gradients optimized for polar intermediates, followed by recrystallization for high-purity products.

Biological Activity Profiling

Q. How can researchers evaluate the compound’s potential off-target effects in complex biological systems?

- Kinase Profiling Panels: Screen against a panel of 100+ kinases to identify unintended inhibition/activation.

- CYP450 Inhibition Assays: Assess interference with major drug-metabolizing enzymes (e.g., CYP3A4, CYP2D6).

- Transcriptome-Wide Analysis: Use CRISPR-Cas9 knockout libraries to identify synthetic lethal interactions or compensatory pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.